molecular formula C14H18ClNO B12271735 8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12271735
M. Wt: 251.75 g/mol
InChI Key: FAXLDMMEWQZDOA-UHFFFAOYSA-N
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Description

8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Chemical Reactions Analysis

8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, Raney-Nickel, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs .

Mechanism of Action

The mechanism of action of 8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways in the body. These interactions can lead to various biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds, such as tropine and tropanol. These compounds share a similar 8-azabicyclo[3.2.1]octane scaffold but differ in their specific substituents and biological activities.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

8-[(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C14H18ClNO/c15-14-4-2-1-3-10(14)9-16-11-5-6-12(16)8-13(17)7-11/h1-4,11-13,17H,5-9H2

InChI Key

FAXLDMMEWQZDOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3Cl)O

Origin of Product

United States

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